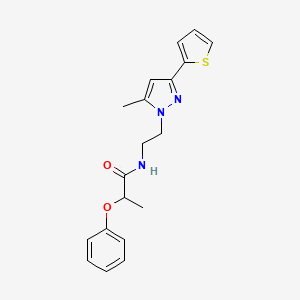
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a thiophene ring, another type of aromatic compound that contains sulfur . The molecule also contains an amide group, which is a common functional group in biochemistry and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are likely to contribute to the compound’s aromaticity, which could affect its chemical reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react in various conditions. Its reactivity would likely be influenced by the presence of the aromatic rings and the amide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively stable, while the amide group could allow it to form hydrogen bonds .科学的研究の応用
Molecular Structure and Interaction Studies
- Structural Analysis : N-substituted pyrazoline derivatives, similar in structure to the compound , have been analyzed for their molecular geometry and interactions. For instance, N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide demonstrates significant intermolecular hydrogen bonds, highlighting the compound's potential for diverse chemical interactions and possible applications in material science or pharmaceuticals (Köysal et al., 2005).
Synthesis and Reactivity
- Synthetic Pathways : Research into the synthesis of thio-substituted ethyl nicotinate derivatives, which have structural similarities to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide, suggests potential routes for synthesizing and modifying this compound. Such research contributes to the development of new pharmaceuticals and materials (Gad-Elkareem et al., 2011).
Biomedical Applications
Radiopharmaceutical Development : Complexes involving pyrazoline and related compounds have been studied for their potential in biomedical applications, such as in radiopharmaceuticals. These studies provide insights into how this compound might be used in medical imaging or therapy (Silva et al., 2015).
Anticancer Research : The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the compound , has shown promising anti-tumor activities. This suggests potential applications of this compound in cancer research or treatment (Gomha et al., 2016).
Fluorescent Dyes for Biological Applications : The use of related pyrazole derivatives in the synthesis of fluorescent dyes suggests potential applications of the compound in biological imaging or as a tool in molecular biology (Witalewska et al., 2019).
Chemical Interaction and Mechanisms
- Mechanism of Action in Biological Systems : Studies on benzamides bearing the pyrazole nucleus, related to this compound, help in understanding the molecular mechanisms by which such compounds might interact with biological systems, potentially guiding their use in therapeutic contexts (Raffa et al., 2019).
作用機序
特性
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-13-17(18-9-6-12-25-18)21-22(14)11-10-20-19(23)15(2)24-16-7-4-3-5-8-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLBRXFPPAFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
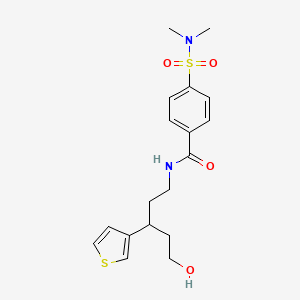
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2653253.png)

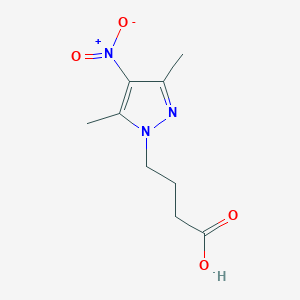
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)
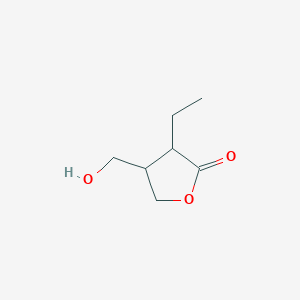
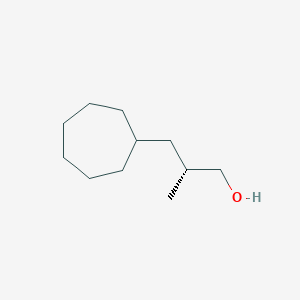


![2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2653267.png)
![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
